N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(o-tolyl)oxalamide
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Overview
Description
N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(o-tolyl)oxalamide is a synthetic organic compound. It features a complex structure with multiple functional groups, including a fluorophenyl group, a methylpiperazine moiety, and an oxalamide linkage. Compounds with such structures are often explored for their potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(o-tolyl)oxalamide typically involves multi-step organic reactions. A common approach might include:
Formation of the fluorophenyl intermediate: This could involve the halogenation of a benzene ring followed by substitution reactions to introduce the fluorine atom.
Synthesis of the piperazine derivative: This step might involve the alkylation of piperazine with appropriate alkyl halides.
Coupling reactions: The final step would involve coupling the fluorophenyl intermediate with the piperazine derivative using oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(o-tolyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the oxalamide linkage.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(o-tolyl)oxalamide may have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(o-tolyl)oxalamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, thereby modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(o-tolyl)oxalamide
- N1-(2-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(o-tolyl)oxalamide
Uniqueness
N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(o-tolyl)oxalamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2/c1-16-5-3-4-6-19(16)25-22(29)21(28)24-15-20(17-7-9-18(23)10-8-17)27-13-11-26(2)12-14-27/h3-10,20H,11-15H2,1-2H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXMANQZKSBDTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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